BenchChemオンラインストアへようこそ!

(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride

chiral resolution enantiomeric excess stereochemical integrity

(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride (CAS 2305080-44-6) is a single-enantiomer (S)-configured morpholine derivative supplied as a dihydrochloride salt with molecular formula C₆H₁₆Cl₂N₂O and molecular weight 203.11 g/mol. It belongs to the class of 3-substituted morpholine building blocks, a scaffold designated as a 'privileged structure' in medicinal chemistry owing to the morpholine ring's dual hydrogen-bond acceptor and donor capacity, its conformational rigidity relative to piperidine analogs, and its ability to modulate both pharmacokinetic and pharmacodynamic properties of drug candidates.

Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11 g/mol
Cat. No. B8188571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride
Molecular FormulaC6H16Cl2N2O
Molecular Weight203.11 g/mol
Structural Identifiers
SMILESCNCC1COCCN1.Cl.Cl
InChIInChI=1S/C6H14N2O.2ClH/c1-7-4-6-5-9-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1
InChIKeyAVCMIVXBIXKXDA-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride: Chiral Morpholine Building Block Procurement Data Sheet


(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride (CAS 2305080-44-6) is a single-enantiomer (S)-configured morpholine derivative supplied as a dihydrochloride salt with molecular formula C₆H₁₆Cl₂N₂O and molecular weight 203.11 g/mol . It belongs to the class of 3-substituted morpholine building blocks, a scaffold designated as a 'privileged structure' in medicinal chemistry owing to the morpholine ring's dual hydrogen-bond acceptor and donor capacity, its conformational rigidity relative to piperidine analogs, and its ability to modulate both pharmacokinetic and pharmacodynamic properties of drug candidates [1]. The compound features a secondary N-methylamine substituent at the 3-position of the morpholine ring with defined (S)-stereochemistry, distinguishing it from racemic mixtures, the (R)-enantiomer, and non-methylated morpholin-3-ylmethanamine analogs .

Why (S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride Cannot Be Interchanged with Generic Morpholine Building Blocks


Generic substitution among morpholine building blocks fails at three critical junctures in drug discovery workflows. First, the defined (S)-stereochemistry at the morpholine C-3 position is not interchangeable with the (R)-enantiomer or racemic mixtures; chiral morpholines have been shown to yield inhibitors whose enantiomers exhibit different selectivity and potency profiles against kinase targets, with molecular modeling attributing this to differential accommodation of the morpholine ring within chiral protein pockets [1]. Second, the dihydrochloride salt form provides aqueous solubility and handling advantages absent in the free base (CAS 1484240-57-4; MW 130.19 g/mol), which is a hygroscopic oil/liquid that requires different storage and formulation protocols . Third, the presence of the N-methyl substituent distinguishes this compound from the primary amine analog (S)-morpholin-3-ylmethanamine dihydrochloride (CAS 1157076-33-9; MW 189.08 g/mol), offering a distinct reactivity profile for reductive amination, amide coupling, and N-functionalization strategies . Selection of the incorrect stereoisomer, salt form, or substitution pattern can invalidate entire structure-activity relationship (SAR) campaigns and delay lead optimization timelines.

(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Enantiomeric Purity: (S)-Configuration vs. (R)-Enantiomer and Racemic Mixture

The target compound is supplied with a defined (S)-stereochemistry at the morpholine C-3 position (SMILES: CNC[C@H]1COCCN1.Cl.Cl) . Its (R)-enantiomer, (R)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride, is also commercially available (Sigma-Aldrich product JWPH3249D77E, purity 96%, identical molecular formula and weight) but carries opposite stereochemical configuration (InChI Key: AVCMIVXBIXKXDA-QYCVXMPOSA-N vs. AVCMIVXBIXKXDA-ILKKLZGPSA-N for the (S)-form) . The racemic dihydrochloride salt is cataloged under CAS 2305079-48-3 (MDL MFCD31713956), typically supplied at 95-97% purity but lacking stereochemical definition [1]. In the context of kinase inhibitor development, chiral morpholines have demonstrated enantiomer-dependent selectivity and potency profiles; for example, BMS-599626 (AC480), containing an (S)-morpholin-3-ylmethyl carbamate moiety, achieves HER1 IC50 = 20 nM and HER2 IC50 = 30 nM with >100-fold selectivity over VEGFR2, c-Kit, Lck, and MET [2]. While the target compound itself is a building block and not the final bioactive molecule, its defined (S)-stereochemistry eliminates the 50% inactive enantiomer burden inherent to racemic starting materials and prevents the need for downstream chiral resolution.

chiral resolution enantiomeric excess stereochemical integrity

Dihydrochloride Salt Form: Solubility and Handling vs. Free Base

The target compound is supplied as a crystalline dihydrochloride salt (white solid, MW 203.11 g/mol) with enhanced water solubility and ambient storage stability (sealed in dry conditions, 2-8°C recommended) . In contrast, the corresponding free base, methyl-morpholin-3-ylmethyl-amine (CAS 1484240-57-4, MW 130.19 g/mol), is reported as a hygroscopic liquid/oil at room temperature, requiring inert atmosphere handling and presenting challenges in accurate weighing for stoichiometric reactions . The dihydrochloride salt's calculated partition coefficient (LogP = -0.72 for the salt vs. ~0.04 for the free base form) reflects substantially greater aqueous solubility, consistent with the general observation that hydrochloride salt formation increases aqueous solubility by several orders of magnitude relative to the free amine . The dihydrochloride salt also provides defined stoichiometry (2 HCl equivalents per mole of amine) for acid-base neutralization steps in synthesis, whereas the free base requires additional titration or excess acid addition .

salt form selection aqueous solubility chemical stability

N-Methyl Substitution: Reactivity Differentiation from Primary Amine Morpholine Analogs

The target compound bears a secondary N-methylamine substituent (CH₃-NH-CH₂-) at the morpholine 3-position, as confirmed by its IUPAC name methyl({[(3S)-morpholin-3-yl]methyl})amine . The closest des-methyl analog, (S)-morpholin-3-ylmethanamine dihydrochloride (CAS 1157076-33-9, MW 189.08 g/mol), contains a primary amine (-CH₂NH₂) at the same position, differing by exactly one methyl group (ΔMW = 14.03 g/mol) . This structural distinction has significant synthetic consequences: the secondary amine in the target compound can undergo N-alkylation, N-acylation, or N-sulfonylation without the competing bis-functionalization risk inherent to primary amines, while remaining eligible for further reductive amination or N-arylation . In the context of morpholine-containing drug design, the N-methyl group provides a defined steric and electronic environment; morpholine-based SAR studies have demonstrated that N-alkylation of the exocyclic amine modulates target binding affinity, metabolic stability, and logD, making the pre-installed N-methyl group a time-saving feature for medicinal chemistry campaigns targeting specific pharmacophoric requirements [1].

secondary amine N-functionalization reductive amination

Chiral Morpholine Scaffold: Conformational and Physicochemical Advantages over Piperidine Analogs

The morpholine ring in the target compound provides distinct physicochemical properties compared to its all-carbon analog piperidine. The electronegative oxygen atom renders morpholine a weaker base than piperidine (pKa of morpholine ~8.3 vs. piperidine ~11.2), which often translates to improved pharmacokinetic profiles including reduced hERG binding and lower volume of distribution [1]. The morpholine oxygen also contributes an additional hydrogen-bond acceptor site (H-bond acceptor count = 3 for the target compound vs. 2 for the equivalent N-methylpiperidine analog) and reduces lipophilicity (LogP of morpholine = -0.86 vs. piperidine = 0.85), generally resulting in higher aqueous solubility and lower non-specific protein binding [2]. The target compound's topological polar surface area (TPSA) is 33.29 Ų, and its fraction of sp3-hybridized carbons (Fsp3) is 1.0, indicating complete saturation—a property correlated with improved clinical success rates in drug development . These molecular properties are intrinsic to the morpholine scaffold and differentiate the target compound from piperidine- and piperazine-based building blocks that lack the ether oxygen.

conformational rigidity hydrogen bonding metabolic stability

Vendor-Certifiable Purity and Batch-to-Batch Consistency for GLP/Regulatory Applications

The target compound is available from multiple reputable vendors with certified purity specifications. Fluorochem supplies the compound at ≥98% purity (CAS 2305080-44-6) with full analytical documentation including SDS and hazard classification . ChemScene offers the compound at ≥98% purity (Cat. No. CS-0341228) with storage specifications (sealed in dry, 2-8°C) and computational chemistry data (TPSA, LogP, H-bond counts) . Sigma-Aldrich (via J&W PharmLab) lists the compound at 96% purity (Product JWPH3249D780), with country of origin (US) and physical form (white solid) specified, and MSDS documentation available . Fisher Scientific (via eMolecules) catalogs the compound at 97% purity (SKU 53R0272S) from J&W PharmLab LLC . Two CAS numbers are associated with this compound (2305080-44-6 and 2193065-67-5), representing the same chemical entity from different registries; procurement officers should verify which CAS number aligns with their internal chemical inventory systems to avoid duplicate ordering . The availability of Certificates of Analysis (CoA) from Sigma-Aldrich and batch-specific QC data from ChemScene provides the documentation trail required for GLP studies and patent filings.

quality control batch consistency analytical certification

(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride: Recommended Application Scenarios for Scientific Procurement


Chiral Building Block for Stereospecific Kinase Inhibitor Lead Optimization

The defined (S)-stereochemistry and N-methyl secondary amine functionality make this compound an ideal advanced intermediate for constructing chiral morpholine-containing kinase inhibitors. As demonstrated by BMS-599626 (AC480), which incorporates an (S)-morpholin-3-ylmethyl carbamate moiety to achieve HER1 IC50 = 20 nM and HER2 IC50 = 30 nM with >100-fold selectivity over off-target kinases [1], the (S)-configuration at the morpholine C-3 position is critical for target engagement. Procurement of the pre-resolved (S)-enantiomer eliminates the need for chiral chromatography at later synthetic stages, reducing API cost and accelerating IND-enabling studies [2]. The N-methyl group can be directly elaborated via N-alkylation or reductive amination to introduce diversity elements, while the dihydrochloride salt ensures consistent stoichiometry in amide coupling reactions.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

Morpholine scaffolds are classified as 'privileged structures' in fragment-based screening due to their balanced physicochemical properties [3]. The target compound, with its Fsp3 value of 1.0 (complete saturation), TPSA of 33.29 Ų, and 3 H-bond acceptors , occupies an attractive region of fragment chemical space for lead-like compound generation. The secondary amine provides a single, well-defined attachment point for library construction, avoiding the chemoselectivity issues of primary amine analogs. The dihydrochloride salt's water solubility enables direct use in aqueous biochemical assays without DMSO co-solvent artifacts, a key advantage for fragment screening campaigns where high-concentration aqueous stocks are required.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Profiles

The morpholine scaffold's reduced basicity (pKa ~8.3 vs. ~11.2 for piperidine) and lower lipophilicity make it a strategically preferred building block for CNS drug candidates where hERG liability and P-glycoprotein efflux must be minimized [4]. The target compound's physicochemical profile (2 H-bond donors, 3 H-bond acceptors, TPSA 33.29 Ų, MW 203.11 g/mol) falls within favorable ranges for CNS drug-likeness (CNS MPO score). The (S)-stereochemistry provides an additional vector for optimizing target engagement while maintaining the conformational rigidity that distinguishes morpholines from more flexible piperidine or piperazine scaffolds in brain-penetrant compound design.

Parallel Medicinal Chemistry and Automated Synthesis Workflows

The crystalline dihydrochloride salt form is uniquely suited for automated parallel synthesis platforms. Unlike the hygroscopic free base (CAS 1484240-57-4) which requires inert atmosphere handling and is difficult to weigh accurately by automated dispensing systems, the crystalline salt can be dispensed by solid-handling robots with high precision . The defined 2 HCl stoichiometry eliminates the need for pre-titration in acid-base neutralization steps, and the aqueous solubility (LogP -0.72) enables preparation of stock solutions for liquid-phase parallel synthesis. The ≥98% purity (certified by Fluorochem and ChemScene) ensures that residual impurities do not propagate through multi-step parallel sequences, reducing the rate of failed library members .

Quote Request

Request a Quote for (S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.